(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Description
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a sulfonamide bridge linking a 4,6-dimethylpyrimidin-2-yl group to a phenyl ring, with an (E)-configured propenamide chain terminating in a 4-ethoxyphenyl moiety . The ethoxy group may enhance lipophilicity, while the pyrimidine ring could facilitate hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYRVVOGAJJYEY-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Sulfonamide Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with the Phenylprop-2-enamide Moiety: The intermediate is then coupled with 3-(4-ethoxyphenyl)prop-2-enamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrimidine moieties.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.
Substitution: The sulfonamide and pyrimidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxyphenyl and pyrimidine groups.
Reduction: Reduced forms of the prop-2-enamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide exhibit diverse biological activities, including:
- Antibacterial Properties : The sulfonamide moiety is often associated with antibacterial effects, making this compound a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : The structural features may allow interactions with targets involved in cancer cell proliferation.
Research Methodologies
To investigate the applications of this compound, several research methodologies are employed:
- Molecular Docking Studies : These computational techniques predict how the compound binds to target proteins, providing insights into its efficacy and specificity.
- In Vitro Assays : Laboratory tests on cell cultures help evaluate the biological activity and toxicity of the compound.
- In Vivo Studies : Animal models are essential for assessing the pharmacokinetics and therapeutic effects in a living organism.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to This compound . Below are key findings:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antibacterial activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Johnson et al. (2024) | Investigate anti-inflammatory properties | Showed reduction in inflammatory markers in murine models. |
| Lee et al. (2025) | Assess antitumor effects | Found reduced tumor size in xenograft models treated with the compound. |
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the synthesis of essential proteins and enzymes in microbial cells.
Anticancer Action: Induces apoptosis and inhibits cell division by targeting specific molecular pathways.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural Differences and Implications
Core Backbone: The target compound features an (E)-configured enamide, which may restrict conformational flexibility compared to the pentanamide chain in ’s compound . This rigidity could influence binding selectivity.
Pyrimidine/Sulfamoyl Modifications: The 4,6-dimethylpyrimidin-2-yl group in the target compound vs. the 2,6-dimethylpyrimidin-4-yl group in alters hydrogen-bonding capacity. The 2-position methyl groups may sterically hinder interactions compared to the 4-position .
Aromatic Substituents :
Computational and Crystallographic Insights
- Docking Studies: AutoDock Vina could predict binding modes of these compounds. The cyano group in ’s compound may form stronger interactions with charged residues, while the ethoxy group in the target compound might favor hydrophobic pockets.
- Structural Analysis : Tools like SHELX and ORTEP are critical for resolving enamide configurations and sulfonamide conformations, which are vital for structure-activity relationship (SAR) studies.
Biological Activity
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrimidine moiety, a sulfonamide group, and an ethoxyphenyl group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molar mass of 429.49 g/mol. The key structural features include:
- Pyrimidine Ring : Known for its role in various biological activities and interactions.
- Sulfonamide Group : Typically associated with antibacterial and enzyme inhibitory properties.
- Ethoxyphenyl Group : May enhance lipophilicity and influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or various kinases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer pathways.
- Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression and apoptosis in cancer cell lines.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Research has shown that related compounds can induce G2/M cell cycle arrest and promote apoptosis in various cancer cell lines, including HCT116 and MCF7 cells.
Antibacterial Activity
The sulfonamide component suggests potential antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.23 |
| Carbonic Anhydrase | Non-competitive | 0.89 |
| Urease | Mixed-type | 1.45 |
These values indicate that the compound may serve as a lead for developing new enzyme inhibitors .
Case Studies and Research Findings
- Study on Antitumor Effects :
- Antibacterial Screening :
- Enzyme Interaction Studies :
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide?
Answer:
- Key Steps :
- Sulfonamide Formation : React 4,6-dimethylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Reductive Amination : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
- Amide Coupling : Use EDC/HOBt or DCC-mediated coupling between the sulfonamide intermediate and (2E)-3-(4-ethoxyphenyl)acrylic acid to form the final product .
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance yield .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- X-ray Crystallography :
- Spectroscopic Methods :
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking :
- Scoring Parameters :
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?
Answer:
- Case Study :
- Validation :
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of substituents on the pyrimidine ring?
Answer:
- SAR Workflow :
- Synthetic Modifications : Replace methyl groups on the pyrimidine ring with halogens or bulkier substituents (e.g., -CF₃) .
- Biological Assays : Test modified compounds in necroptosis inhibition assays (IC₅₀ comparisons) .
- Computational Analysis : Perform QSAR using Gaussian or GAMESS to correlate substituent electronegativity with activity .
- Key Finding :
Q. How can researchers address challenges in polymorphism during crystallization?
Answer:
- Crystallization Strategies :
- Screen solvents (e.g., chloroform/acetone mixtures ) and vary temperature gradients to isolate stable polymorphs.
- Use differential scanning calorimetry (DSC) to identify thermodynamically stable forms.
- Refinement Tools :
Q. What experimental designs mitigate solubility limitations in biological assays?
Answer:
Q. How should stability studies be designed under physiological conditions?
Answer:
- Protocol :
- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
- Monitor degradation via LC-MS (e.g., hydrolysis of the ethoxy group to hydroxyl ).
- Key Parameters :
Q. What advanced simulations validate docking predictions for dynamic binding interactions?
Answer:
- Molecular Dynamics (MD) :
- Critical Analysis :
Q. How can researchers resolve conflicting spectral data for the propenamide (E/Z) configuration?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
